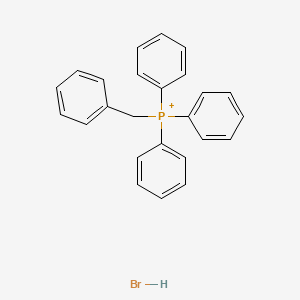![molecular formula C22H32FeP2 B12059846 1,1'-Bis[(2S,5S)-2,5-dimethylphospholano]ferrocene](/img/structure/B12059846.png)
1,1'-Bis[(2S,5S)-2,5-dimethylphospholano]ferrocene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-Bis[(2S,5S)-2,5-dimethylphospholano]ferrocene is a chiral ligand used in asymmetric synthesis. It is known for its high efficiency and selectivity in catalytic processes, particularly in asymmetric hydrogenation reactions. The compound is characterized by its ferrocene backbone, which provides stability and rigidity, and the presence of two chiral phospholane rings that impart chirality to the molecule .
Méthodes De Préparation
The synthesis of 1,1’-Bis[(2S,5S)-2,5-dimethylphospholano]ferrocene involves several steps. One common method includes the reaction of ferrocene with chiral phospholane derivatives under controlled conditions. The reaction typically requires the use of a base, such as sodium hydride, and a solvent like tetrahydrofuran. The process involves the formation of a phospholane-ferrocene intermediate, which is then purified and isolated .
Industrial production methods for this compound are similar but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and yield .
Analyse Des Réactions Chimiques
1,1’-Bis[(2S,5S)-2,5-dimethylphospholano]ferrocene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized ferrocene derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in reduced ferrocene products.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydride, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
1,1’-Bis[(2S,5S)-2,5-dimethylphospholano]ferrocene has a wide range of applications in scientific research:
Chemistry: It is extensively used as a chiral ligand in asymmetric synthesis, particularly in catalytic hydrogenation reactions.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: In medicinal chemistry, it is used to synthesize chiral drugs and intermediates.
Industry: The compound is used in the production of fine chemicals and specialty materials.
Mécanisme D'action
The mechanism by which 1,1’-Bis[(2S,5S)-2,5-dimethylphospholano]ferrocene exerts its effects involves its role as a chiral ligand. The compound coordinates with metal centers, such as palladium or rhodium, to form chiral metal complexes. These complexes then participate in catalytic reactions, where the chiral environment provided by the ligand induces enantioselectivity. The molecular targets and pathways involved depend on the specific catalytic process and the substrates used .
Comparaison Avec Des Composés Similaires
1,1’-Bis[(2S,5S)-2,5-dimethylphospholano]ferrocene is unique due to its high efficiency and selectivity in asymmetric synthesis. Similar compounds include:
1,1’-Bis[(2S,5S)-2,5-diethylphospholano]ferrocene: This compound has larger ethyl groups on the phospholane rings, which can affect its steric properties and reactivity.
1,1’-Bis[(2S,5S)-2,5-diphenylphospholano]ferrocene: The presence of phenyl groups provides additional steric hindrance and electronic effects, influencing its catalytic behavior.
1,1’-Bis[(2R,5R)-2,5-dimethylphospholano]ferrocene: The enantiomer of the original compound, which can have different selectivity and reactivity in asymmetric synthesis.
These similar compounds highlight the importance of the specific substituents on the phospholane rings in determining the compound’s properties and applications.
Propriétés
Formule moléculaire |
C22H32FeP2 |
|---|---|
Poids moléculaire |
414.3 g/mol |
InChI |
InChI=1S/2C11H16P.Fe/c2*1-9-7-8-10(2)12(9)11-5-3-4-6-11;/h2*3-6,9-10H,7-8H2,1-2H3;/t2*9-,10-;/m00./s1 |
Clé InChI |
BSLGFLIMECHNTA-VUTIHBPYSA-N |
SMILES isomérique |
C[C@H]1CC[C@@H](P1[C]2[CH][CH][CH][CH]2)C.C[C@H]1CC[C@@H](P1[C]2[CH][CH][CH][CH]2)C.[Fe] |
SMILES canonique |
CC1CCC(P1[C]2[CH][CH][CH][CH]2)C.CC1CCC(P1[C]2[CH][CH][CH][CH]2)C.[Fe] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



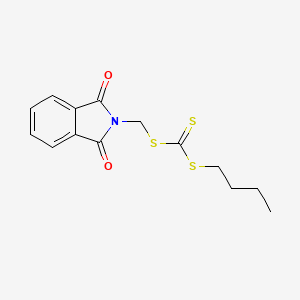
![N-[2-[3,5-dihydroxy-2-(hydroxymethyl)-6-(1,2,4,5-tetrahydroxy-6-oxohexan-3-yl)oxyoxan-4-yl]oxy-4-hydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide](/img/structure/B12059783.png)
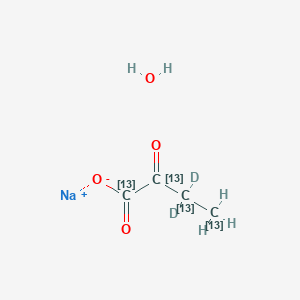
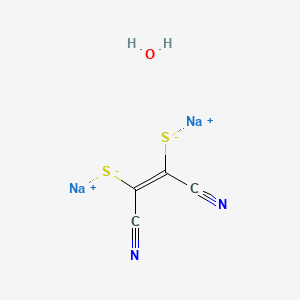
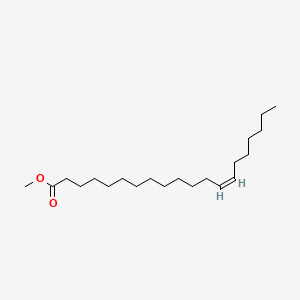
![6-chloro-5-methyl-N-[6-(2-methylpyridin-3-yl)oxypyridin-3-yl]-2,3-dihydroindole-1-carboxamide;hydrate;dihydrochloride](/img/structure/B12059806.png)

![rel-(1R,5R)-2,6,6-Trimethylbicyclo[3.1.1]heptane](/img/structure/B12059810.png)

